molecular formula C14H21N3O B11810694 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11810694
M. Wt: 247.34 g/mol
InChI Key: CTBBEGHOAOJTEL-UHFFFAOYSA-N
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Description

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Coupling of the Two Rings: The final step involves coupling the piperidine and pyridine rings through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[4-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-14(15-3)16-9-12(10)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16)

InChI Key

CTBBEGHOAOJTEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2C(=O)C)NC

Origin of Product

United States

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